4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to an isopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine typically involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-isopropylphenyl with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions (e.g., using a base like pyridine or triethylamine).
Nucleophilic Substitution: The sulfonyl intermediate is then reacted with 2-phenylmorpholine under nucleophilic substitution conditions. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, potentially yielding the corresponding amine.
Substitution: The phenyl and morpholine rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: Its stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The phenyl and morpholine rings can also contribute to binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-((4-Isopropylphenyl)sulfonyl)benzene: Lacks the morpholine ring, making it less versatile in biological applications.
2-Phenylmorpholine: Lacks the sulfonyl group, reducing its potential for strong interactions with biological targets.
4-Isopropylphenyl sulfone: Contains a sulfone group but lacks the morpholine and phenyl rings, limiting its application scope.
Uniqueness
4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its sulfonyl, phenyl, and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPKZDEICXDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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